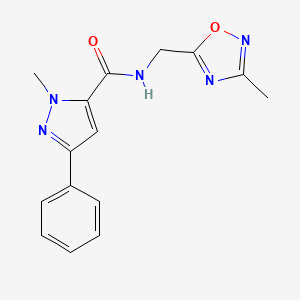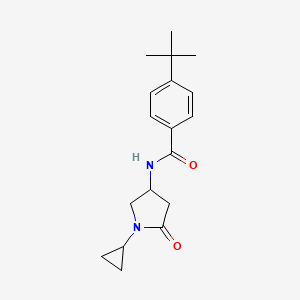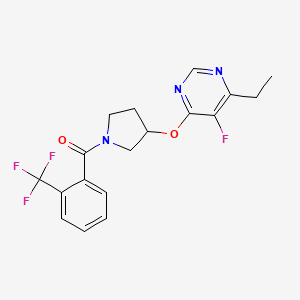
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H17F4N3O2 and its molecular weight is 383.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions, starting with the construction of the 6-Ethyl-5-fluoropyrimidin-4-yl intermediate. This intermediate is then linked to pyrrolidine through a nucleophilic substitution reaction. Finally, the methanone group is incorporated, resulting in the target compound. Key reaction conditions include controlled temperatures, specific solvents, and catalysts to optimize yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may leverage flow chemistry techniques for enhanced efficiency and scalability. Continuous flow reactors can maintain optimal reaction conditions, leading to consistent quality and yield. Industrial processes prioritize sustainability and cost-effectiveness, utilizing green chemistry principles wherever possible.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation, especially at the methanone group, leading to the formation of various oxidized derivatives.
Reduction: Reductive conditions may target the pyrimidine ring or the methanone group, altering the compound’s properties.
Substitution: The presence of fluorine and trifluoromethyl groups makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as ammonia (NH3) and hydroxide (OH-) are frequently used under mild to moderate conditions.
Major Products:
Oxidation products include carboxylic acids and ketones.
Reduction products may yield alcohols and amines.
Substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
Chemistry: The compound serves as a precursor or intermediate in the synthesis of complex organic molecules, contributing to the development of new materials and catalysts.
Biology: Its structural analogs may exhibit biological activity, making it valuable in drug discovery and design.
Medicine: Potential pharmacological activities include anti-inflammatory, antiviral, and anticancer properties, subject to ongoing research and clinical trials.
Industry: Its unique chemical properties are leveraged in the production of specialty chemicals and advanced materials.
作用机制
Molecular Targets and Pathways: The compound's activity, particularly in biological contexts, often involves interactions with specific enzymes or receptors. Its fluorinated groups and methanone moiety can enhance binding affinity and specificity.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling and metabolic processes.
相似化合物的比较
2-(Trifluoromethyl)benzylamine
6-Ethyl-5-fluoropyrimidine
1-Pyrrolidinyl(phenyl)methanone
Uniqueness: Unlike its analogs, (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone combines both fluorinated aromatic and pyrimidine moieties, providing unique electronic properties and reactivity patterns. Its structure allows for diverse interactions in chemical and biological systems, distinguishing it from other compounds.
属性
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O2/c1-2-14-15(19)16(24-10-23-14)27-11-7-8-25(9-11)17(26)12-5-3-4-6-13(12)18(20,21)22/h3-6,10-11H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUOWKPFLPDRBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
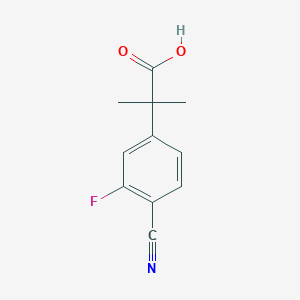
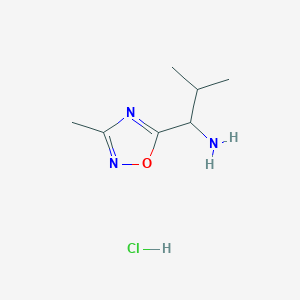
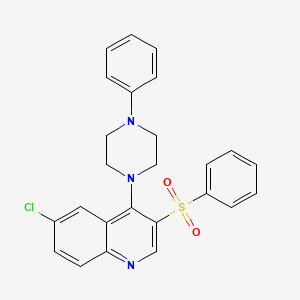
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide](/img/structure/B2928442.png)

![2-Cyclopropyl-4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2928445.png)
![{4-[(Propan-2-yloxy)methyl]phenyl}methanamine](/img/structure/B2928446.png)
![ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate](/img/structure/B2928448.png)
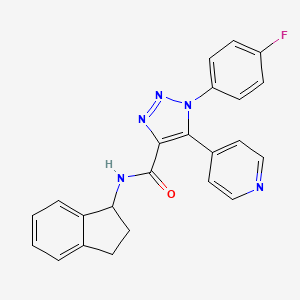
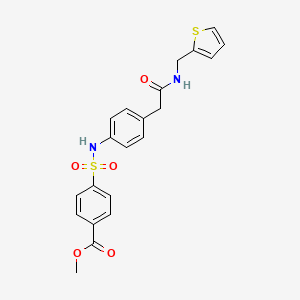
![1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2928452.png)
![2-[(3-BROMOPHENYL)AMINO]-N-ETHYLPYRIDINE-3-SULFONAMIDE](/img/structure/B2928455.png)
